molecular formula C22H18Cl2O B140465 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane CAS No. 131544-74-6

1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane

Cat. No. B140465
M. Wt: 369.3 g/mol
InChI Key: ZYRUTUIIYQZZOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane, also known as o,p'-DDD, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. It is a derivative of the pesticide DDT and has been found to have a variety of interesting properties that make it a useful tool for investigating a range of biological and physiological processes.

Mechanism Of Action

The mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD is not fully understood, but it is believed to involve the inhibition of enzymes involved in steroid hormone biosynthesis. Specifically, it has been shown to inhibit the activity of the enzyme 3β-hydroxysteroid dehydrogenase, which is involved in the production of testosterone and other steroid hormones.

Biochemical And Physiological Effects

O,p'-DDD has a range of biochemical and physiological effects, including anti-cancer activity, endocrine disruption, and reproductive toxicity. It has been shown to induce apoptosis (programmed cell death) in cancer cells, and to inhibit the growth and proliferation of cancer cells. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones, which can lead to a range of reproductive and developmental effects.

Advantages And Limitations For Lab Experiments

O,p'-DDD has a number of advantages for use in laboratory experiments, including its potent anti-cancer activity, its ability to disrupt endocrine function, and its relatively low toxicity. However, it also has some limitations, including its potential for non-specific effects and its relatively complex synthesis method.

Future Directions

There are a number of future directions for research on 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, including investigations of its potential as a cancer therapy, its effects on other physiological processes such as metabolism and immune function, and its potential as a tool for studying endocrine disruption and reproductive biology. Additionally, further research is needed to better understand the mechanism of action of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD, and to develop more efficient synthesis methods for this compound.

Synthesis Methods

The synthesis of 1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane'-DDD involves the reaction of 2,4-dichlorobenzophenone with 4-methoxybenzylmagnesium bromide, followed by the addition of phenylmagnesium bromide. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

O,p'-DDD has been used in a wide range of scientific research applications, including studies of cancer, endocrine disruption, and reproductive biology. It has been found to have potent anti-cancer activity, particularly against breast, ovarian, and prostate cancers. It has also been shown to disrupt endocrine function by inhibiting the production of steroid hormones such as testosterone and estrogen.

properties

CAS RN

131544-74-6

Product Name

1,1-Dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane

Molecular Formula

C22H18Cl2O

Molecular Weight

369.3 g/mol

IUPAC Name

1-[(1S,3R)-2,2-dichloro-1,3-diphenylcyclopropyl]-4-methoxybenzene

InChI

InChI=1S/C22H18Cl2O/c1-25-19-14-12-18(13-15-19)21(17-10-6-3-7-11-17)20(22(21,23)24)16-8-4-2-5-9-16/h2-15,20H,1H3/t20-,21+/m1/s1

InChI Key

ZYRUTUIIYQZZOH-UHFFFAOYSA-N

Isomeric SMILES

COC1=CC=C(C=C1)[C@]2([C@H](C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4

SMILES

COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2(C(C2(Cl)Cl)C3=CC=CC=C3)C4=CC=CC=C4

synonyms

1,1-DDMPC
1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane
1,1-dichloro-2-(4-methoxyphenyl)-2,3-diphenylcyclopropane
cis-1,1-dichloro-2,3-diphenyl-2-(4-methoxyphenyl)cyclopropane
DCMP-diPhCP

Origin of Product

United States

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